molecular formula C7H15NO B13330731 Rel-((2R,4S)-4-methylpiperidin-2-yl)methanol

Rel-((2R,4S)-4-methylpiperidin-2-yl)methanol

Cat. No.: B13330731
M. Wt: 129.20 g/mol
InChI Key: QAGSWXPHVBZSKN-NKWVEPMBSA-N
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Description

Rel-((2R,4S)-4-methylpiperidin-2-yl)methanol is a chiral compound with significant importance in various fields of chemistry and pharmacology. This compound is characterized by its unique stereochemistry, which plays a crucial role in its chemical behavior and biological activity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Rel-((2R,4S)-4-methylpiperidin-2-yl)methanol typically involves the use of chiral starting materials and catalysts to ensure the desired stereochemistry. One common method involves the reduction of a corresponding ketone using a chiral reducing agent. The reaction conditions often include low temperatures and inert atmospheres to prevent unwanted side reactions .

Industrial Production Methods

Industrial production of this compound may involve more scalable methods such as asymmetric hydrogenation or enzymatic reduction. These methods are optimized for high yield and purity, often using continuous flow reactors and advanced purification techniques .

Chemical Reactions Analysis

Types of Reactions

Rel-((2R,4S)-4-methylpiperidin-2-yl)methanol undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

Rel-((2R,4S)-4-methylpiperidin-2-yl)methanol has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of Rel-((2R,4S)-4-methylpiperidin-2-yl)methanol involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s stereochemistry allows it to fit into the active sites of these targets, modulating their activity. This interaction can lead to various biological effects, including inhibition or activation of enzymatic pathways .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Rel-((2R,4S)-4-methylpiperidin-2-yl)methanol is unique due to its specific stereochemistry, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for research and industrial applications, particularly in the synthesis of enantiomerically pure substances .

Properties

Molecular Formula

C7H15NO

Molecular Weight

129.20 g/mol

IUPAC Name

[(2R,4S)-4-methylpiperidin-2-yl]methanol

InChI

InChI=1S/C7H15NO/c1-6-2-3-8-7(4-6)5-9/h6-9H,2-5H2,1H3/t6-,7+/m0/s1

InChI Key

QAGSWXPHVBZSKN-NKWVEPMBSA-N

Isomeric SMILES

C[C@H]1CCN[C@H](C1)CO

Canonical SMILES

CC1CCNC(C1)CO

Origin of Product

United States

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